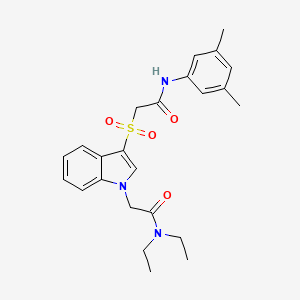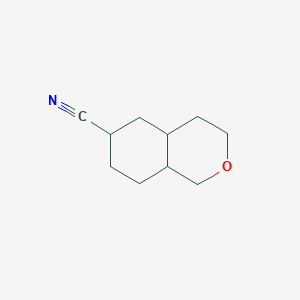![molecular formula C6H12ClN3OS B2755680 [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride CAS No. 2408965-59-1](/img/structure/B2755680.png)
[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C6H12ClN3OS and a molecular weight of 209.7 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride typically involves the reaction of ethoxymethyl thiadiazole derivatives with methanamine in the presence of hydrochloric acid . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group may be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products may involve the formation of secondary amines.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various thiadiazole derivatives, which are important in the development of new materials and catalysts .
Biology: In biological research, thiadiazole derivatives are studied for their potential antimicrobial, antifungal, and antiviral properties .
Medicine: Thiadiazole compounds, including [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride, are investigated for their potential therapeutic applications, such as anti-inflammatory and anticancer agents .
Industry: This compound is used in the production of specialty chemicals and as a building block for more complex molecules in industrial applications .
Mechanism of Action
The mechanism of action of [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The thiadiazole ring is known to interact with various biological macromolecules, potentially inhibiting or activating specific biochemical processes .
Comparison with Similar Compounds
- [5-(Methylthio)-1,3,4-thiadiazol-2-yl]methanamine
- [5-(Ethylthio)-1,3,4-thiadiazol-2-yl]methanamine
- [5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine
Comparison:
- [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride is unique due to its ethoxymethyl group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
- The presence of different substituents on the thiadiazole ring can significantly alter the compound’s chemical properties and potential applications .
Properties
IUPAC Name |
[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS.ClH/c1-2-10-4-6-9-8-5(3-7)11-6;/h2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQOGUGCERBLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2755597.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2755602.png)



![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2755611.png)
![2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2755613.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2755614.png)



![4-(morpholinosulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2755619.png)
![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)
